
PHA-680632
概要
説明
準備方法
PHA-680632は、特定の試薬と条件を含む一連の化学反応によって合成されます。 この化合物は、縮合反応、環化、官能基修飾などの有機合成技術を組み合わせて調製されます . This compoundの工業生産方法では、これらの合成経路を最適化して、収率と純度を向上させながら、費用対効果とスケーラビリティを確保しています .
化学反応の分析
PHA-680632は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、酸化誘導体を形成することができます。
還元: 還元反応を用いて、分子内の特定の官能基を修飾することができます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります .
科学的研究の応用
PHA-680632は、化学、生物学、医学、産業の分野において、幅広い科学研究における応用を有しています。
作用機序
PHA-680632は、オーロラキナーゼ、特にオーロラA、オーロラB、オーロラCの活性を阻害することで効果を発揮します . これらのキナーゼは、有糸分裂中の染色体分離と細胞分裂に不可欠です。 これらのキナーゼを阻害することにより、this compoundは有糸分裂プロセスを阻害し、癌細胞の細胞周期停止とアポトーシスをもたらします . この化合物の作用機序には、オーロラキナーゼのATP結合部位への結合が含まれ、それらの活性化とそれに続く標的タンパク質のリン酸化を防ぎます .
類似化合物の比較
This compoundは、オーロラキナーゼ阻害剤として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。
PHA-739358: 癌細胞において強力な抗増殖活性を示す、別の強力なオーロラキナーゼ阻害剤です.
アリセルチブ: がん治療のために臨床試験が行われている、よく知られたオーロラキナーゼ阻害剤です.
VX-680: 前臨床研究で有効性が示されている、初期のオーロラキナーゼ阻害剤です.
これらの化合物と比較して、this compoundは、オーロラキナーゼに対する高い選択性と、さまざまな癌モデルにおける顕著な抗腫瘍活性を示す、独自の特性を有しています . 良好な薬物動態特性と複数のオーロラキナーゼを阻害する能力により、抗がん治療薬としてさらに開発を進めるための有望な候補となっています .
類似化合物との比較
PHA-680632 is part of a class of compounds known as Aurora kinase inhibitors. Similar compounds include:
PHA-739358: Another potent Aurora kinase inhibitor with strong antiproliferative activity in cancer cells.
Alisertib: A well-known Aurora kinase inhibitor that has undergone clinical trials for cancer treatment.
VX-680: An early Aurora kinase inhibitor that has shown efficacy in preclinical studies.
Compared to these compounds, this compound exhibits a unique profile with high selectivity for Aurora kinases and significant antitumoral activity in various cancer models . Its favorable pharmacokinetic properties and ability to inhibit multiple Aurora kinases make it a promising candidate for further development as an anticancer therapeutic .
生物活性
PHA-680632 is a potent and selective inhibitor of Aurora kinases, which are critical serine/threonine kinases involved in the regulation of mitosis and chromosome segregation. This compound has garnered attention for its potential as an anticancer therapeutic due to its ability to inhibit tumor cell proliferation across various cancer types.
This compound primarily targets Aurora A, B, and C kinases, with IC50 values of 27 nM, 135 nM, and 120 nM, respectively. The compound also exhibits cross-reactivity with other kinases such as FGFR1, FLT3, LCK, PLK1, VEGFR2, and VEGFR3, albeit at higher IC50 values ranging from 390 to 5500 nM . The inhibition of Aurora kinases disrupts normal cell cycle progression, leading to polyploidy and ultimately apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines including HCT116, A2780, HL60, and HeLa cells. The observed IC50 values for these cell lines range from 0.06 to 7.15 μM .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT116 | 0.06 |
A2780 | 0.15 |
HL60 | 0.20 |
HeLa | 7.15 |
The compound's effects were further assessed through cell cycle analysis and immunohistochemistry, revealing significant alterations in cell cycle dynamics and induction of apoptosis .
Combination Therapies
Research indicates that this compound can enhance the effectiveness of radiation therapy. In p53-deficient HCT116 cells, pre-treatment with this compound followed by ionizing radiation resulted in increased apoptosis and micronuclei formation compared to controls . This suggests a potential strategy for improving outcomes in cancers characterized by p53 mutations.
Animal Model Studies
In vivo efficacy was evaluated using xenograft models with HL60, A2780, and HCT116 cells. Administration of this compound (15–60 mg/kg) led to significant tumor growth inhibition by reducing cell proliferation and promoting apoptosis . Notably, in transgenic mouse models with activated ras-driven mammary tumors, treatment resulted in complete tumor stabilization and partial regression at a dosage of 45 mg/kg .
Table 2: Efficacy of this compound in Xenograft Models
Model Type | Dosage (mg/kg) | Tumor Response |
---|---|---|
HL60 Xenograft | 15–60 | Tumor growth inhibition |
A2780 Xenograft | 15–60 | Tumor growth inhibition |
HCT116 Xenograft | 15–60 | Tumor growth inhibition |
Ras-driven Mammary Tumors | 45 | Complete stabilization |
Case Studies
A study conducted on various cancer types revealed that this compound not only inhibited tumor growth but also induced polyploidy as a surrogate marker for Aurora kinase inhibition. The study highlighted that the compound's effects were more pronounced in p53-deficient cells compared to wild-type counterparts .
特性
IUPAC Name |
N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNXGOQPLDDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460035 | |
Record name | PHA-680632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398493-79-3 | |
Record name | PHA-680632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-680632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-680632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PHA-680632?
A: this compound, also known as N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, acts as a potent and selective inhibitor of Aurora kinases []. These kinases play a critical role in cell division, particularly in chromosome segregation and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells [, ].
Q2: What makes this compound a promising anticancer therapeutic?
A: this compound demonstrates potent anti-tumor activity in a wide range of cancer cell lines and in vivo models [, , ]. Importantly, it shows a differential response between cancer and normal cells. While it induces mitotic catastrophe in cancer cells, normal cells undergo a reversible G2/M phase arrest, suggesting a potentially favorable therapeutic window [].
Q3: Has this compound's activity been linked to specific biomarkers?
A: Yes. Studies indicate that phosphorylation of histone H3 on Ser10, a direct downstream target of Aurora kinases, is a reliable biomarker for monitoring this compound activity. Inhibition of histone H3 phosphorylation correlates with the compound's efficacy in vitro and in vivo [, ].
Q4: Can this compound enhance the efficacy of other cancer therapies?
A: Research suggests promising synergistic effects when this compound is combined with other treatments. For instance, it enhances the antitumor activity of TRAIL (TNF-related apoptosis-inducing ligand) in multiple myeloma models by potentiating both death receptor-mediated and mitochondrial apoptotic pathways [, ]. In neuroblastoma, combining this compound with cisplatin leads to increased cell death compared to either drug alone [].
Q5: Are there any known challenges or limitations associated with this compound?
A: One study observed that while combined treatment with this compound and cisplatin increased neuroblastoma cell death, surviving cells exhibited increased production of brain-derived neurotrophic factor (BDNF) []. This suggests a potential mechanism of resistance that requires further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。